molecular formula C15H13ClN4OS B11410867 N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide

Cat. No.: B11410867
M. Wt: 332.8 g/mol
InChI Key: ILOZHWLSPQMFQR-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide linkage. Its molecular formula is C16H13ClN4OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .

Properties

Molecular Formula

C15H13ClN4OS

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C15H13ClN4OS/c16-11-5-3-10(4-6-11)8-18-13(21)9-22-15-19-12-2-1-7-17-14(12)20-15/h1-7H,8-9H2,(H,18,21)(H,17,19,20)

InChI Key

ILOZHWLSPQMFQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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